9Z,12Z-hexadecadienoic acid

Vue d'ensemble

Description

9Z,12Z-hexadecadienoic acid is a hexadecadienoic acid with two double bonds located at positions 9 and 12. It is a monounsaturated omega-7 fatty acid and is known for its role as a plant metabolite . This compound is also referred to as palmitolinoleic acid .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 9Z,12Z-hexadecadienoic acid typically involves the desaturation of oleic acid. This process is catalyzed by enzymes such as microsomal oleate desaturase (FAD2), which introduces double bonds at specific positions . The reaction conditions often include the presence of histidine boxes and a C-terminal endoplasmic reticulum retrieval motif .

Industrial Production Methods

Industrial production of this compound can be achieved through the extraction and purification from plant sources rich in linoleic acid. The process involves the use of solvents and chromatographic techniques to isolate the desired compound .

Analyse Des Réactions Chimiques

Types of Reactions

9Z,12Z-hexadecadienoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidation products.

Reduction: The double bonds can be reduced to form saturated fatty acids.

Substitution: The carboxyl group can participate in esterification and amidation reactions.

Common Reagents and Conditions

Oxidation: Common reagents include oxygen, peroxides, and other oxidizing agents.

Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon.

Substitution: Alcohols and amines in the presence of catalysts or activating agents.

Major Products Formed

Oxidation: Hydroperoxides, aldehydes, and ketones.

Reduction: Saturated fatty acids.

Substitution: Esters and amides.

Applications De Recherche Scientifique

9Z,12Z-hexadecadienoic acid has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex lipids and other fatty acid derivatives.

Biology: Studied for its role in lipid metabolism and its impact on cellular processes.

Medicine: Investigated for its potential therapeutic effects, including its ability to modulate lipid levels and its anti-inflammatory properties.

Industry: Utilized in the production of bio-based materials and as a component in cosmetic formulations.

Mécanisme D'action

The mechanism of action of 9Z,12Z-hexadecadienoic acid involves its interaction with various molecular targets and pathways. It acts as a ligand for specific receptors and enzymes involved in lipid metabolism. The compound can modulate the activity of enzymes such as desaturases and elongases, influencing the synthesis and breakdown of fatty acids .

Comparaison Avec Des Composés Similaires

Similar Compounds

9Z,12Z-octadecadienoic acid (Linoleic acid): A similar compound with two double bonds at positions 9 and 12 but with an 18-carbon chain.

9Z,12Z,15Z-octadecatrienoic acid (α-Linolenic acid): Contains three double bonds and is an omega-3 fatty acid.

9Z,12Z,15Z,18Z-eicosatetraenoic acid (Arachidonic acid): A polyunsaturated fatty acid with four double bonds.

Uniqueness

9Z,12Z-hexadecadienoic acid is unique due to its specific structure and the position of its double bonds, which confer distinct chemical and biological properties. Its role as a plant metabolite and its impact on lipid metabolism distinguish it from other similar compounds .

Activité Biologique

9Z,12Z-hexadecadienoic acid, commonly known as palmitoleic acid, is a monounsaturated fatty acid that plays a significant role in various biological processes. This compound is known for its potential health benefits, including anti-inflammatory and antioxidant properties. This article delves into the biological activity of this compound, supported by diverse research findings and case studies.

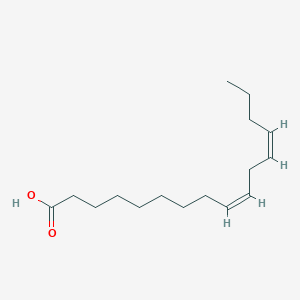

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C16H30O2

- Molecular Weight : 254.41 g/mol

- IUPAC Name : (9Z,12Z)-hexadec-9,12-dienoic acid

This fatty acid features two double bonds located at the 9th and 12th carbon atoms from the carboxylic end of the molecule.

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties. It selectively hydrolyzes arachidonyl phospholipids in the sn-2 position, releasing arachidonic acid, which is a precursor for pro-inflammatory mediators. This mechanism suggests a potential role in modulating inflammatory responses in various tissues .

Antioxidant Properties

Studies have shown that palmitoleic acid can reduce oxidative stress by scavenging free radicals and enhancing the antioxidant defense system. For instance, a study on pork burgers treated with plant extracts demonstrated that palmitoleic acid contributed to delaying lipid oxidation processes during storage . The ability to modulate lipid peroxidation highlights its significance in preserving food quality and possibly improving health outcomes.

Study on Lipid Oxidation

A comprehensive study investigated the impact of antioxidant extracts on pork burgers, revealing that palmitoleic acid played a crucial role in reducing lipid oxidation. The results indicated significant correlations between thiobarbituric acid reactive substances (TBARS) and metabolites related to oxidation processes. The addition of palmitoleic acid-rich extracts improved meat quality by maintaining color and reducing rancidity .

Impact on Cellular Health

In another study involving C. elegans, palmitoleic acid was shown to increase lifespan through the DAF-16/FOXO pathway, which is associated with stress resistance and longevity. This finding suggests that palmitoleic acid may have potential applications in promoting healthy aging and cellular health .

Data Table: Biological Activities of this compound

Propriétés

IUPAC Name |

(9Z,12Z)-hexadeca-9,12-dienoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h4-5,7-8H,2-3,6,9-15H2,1H3,(H,17,18)/b5-4-,8-7- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVEKLXYYCHAMDF-UTOQUPLUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CCC=CCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C\C/C=C\CCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5070-03-1 | |

| Record name | Palmitolinoleic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5070-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.